3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-fluoro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNOWCRCTLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251738 | |
| Record name | Benzenesulfonyl chloride, 3-fluoro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261649-13-1 | |
| Record name | Benzenesulfonyl chloride, 3-fluoro-2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261649-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 3-fluoro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 2 Hydroxybenzene 1 Sulfonyl Chloride
Precursor Identification and Design for Selective Functionalization
The strategic synthesis of 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride hinges on the selection and preparation of appropriately substituted precursors that allow for the selective installation of the fluoro, hydroxyl, and sulfonyl chloride moieties at the 1, 2, and 3 positions of the benzene (B151609) ring. Two principal synthetic routes dictate the choice of precursors: the Sandmeyer-type synthesis from an aniline (B41778) derivative and the oxidative chlorosulfonation of a thiol or disulfide precursor.
For the Sandmeyer approach, the key precursor is 3-fluoro-2-aminophenol . This compound possesses the required fluorine and hydroxyl groups in the correct positions, with the amino group serving as a handle for conversion to the sulfonyl chloride via diazotization. The synthesis of this precursor can be envisioned through the nitration of 3-fluorophenol (B1196323), followed by the selective reduction of the nitro group. While the nitration of 3-fluorophenol can lead to a mixture of isomers, the separation of the desired 2-nitro-3-fluorophenol intermediate is a critical step. Subsequent reduction, for instance, through catalytic hydrogenation using palladium on carbon (Pd/C), would yield the target 3-fluoro-2-aminophenol. rsc.orgchemicalbook.com
The alternative oxidative chlorosulfonation pathway requires 3-fluoro-2-mercaptophenol or its corresponding disulfide as the immediate precursor. The synthesis of this thiol can be challenging due to the potential for oxidation and the need for regioselective introduction of the thiol group ortho to the hydroxyl group.
Oxidative Chlorosulfonation Pathways for Thiol and Disulfide Precursors
The direct conversion of a thiol or disulfide to a sulfonyl chloride through oxidative chlorination is a well-established transformation in organic synthesis. This method, if a viable route to the 3-fluoro-2-mercaptophenol precursor exists, offers a direct approach to the target sulfonyl chloride.
Classical Chlorination Approaches
Traditional methods for the oxidative chlorination of thiols often involve the use of harsh reagents such as chlorine gas in an aqueous medium. While effective, these methods can lack functional group tolerance and may not be suitable for substrates with sensitive moieties like a phenolic hydroxyl group.
Oxidant-Mediated Systems (e.g., H2O2/TMSCl, Oxone-KCl)
To circumvent the harshness of classical methods, milder and more selective oxidant-mediated systems have been developed. A combination of hydrogen peroxide (H₂O₂) and trimethylsilyl (B98337) chloride (TMSCl) has been reported for the efficient oxidative chlorination of thiols. This system generates an electrophilic chlorine species in situ, which reacts with the thiol to form the sulfonyl chloride.
Another versatile and environmentally benign oxidizing agent is Oxone®, a stable, solid triple salt containing potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄). In conjunction with a chloride source like potassium chloride (KCl), Oxone® can effectively oxidize thiols and their derivatives to the corresponding sulfonyl chlorides under mild conditions. mdpi.com The reaction proceeds through the in situ generation of an active chlorinating species. The general procedure involves stirring the thiol with Oxone® and KCl in a suitable solvent system. The reaction conditions for the oxidative chlorination of a hypothetical 3-fluoro-2-mercaptophenol using Oxone®-KCl are presented in the table below.
| Parameter | Condition |
|---|---|
| Thiol Substrate | 3-Fluoro-2-mercaptophenol |
| Oxidant | Oxone® |
| Chloride Source | Potassium Chloride (KCl) |
| Solvent | Acetonitrile/Water |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines
The Sandmeyer reaction provides a powerful method for the conversion of anilines to a wide range of functional groups via a diazonium salt intermediate. Recent advancements have focused on developing milder and more user-friendly protocols for the synthesis of sulfonyl chlorides from anilines.
Development of Mild and Operationally Simple Protocols (e.g., DABSO as SO2 Surrogate)
A significant development in Sandmeyer-type sulfonyl chloride synthesis is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and easily handleable surrogate for gaseous sulfur dioxide (SO₂). nih.govnih.gov This approach avoids the challenges associated with handling toxic and corrosive SO₂ gas. The reaction typically involves the in situ formation of the diazonium salt from the corresponding aniline in the presence of an acid and a nitrite (B80452) source, followed by the addition of DABSO and a copper catalyst. nih.gov
The general procedure for the synthesis of a sulfonyl chloride from an aniline using DABSO involves dissolving the aniline in a suitable solvent, adding an acid, cooling the mixture, and then adding a nitrite source to generate the diazonium salt. Subsequently, DABSO and a copper(II) chloride catalyst are introduced, and the reaction is allowed to proceed to completion. The resulting sulfonyl chloride can then be isolated or used directly in subsequent reactions. The table below outlines typical conditions for this transformation.
| Reagent/Parameter | Typical Conditions |
|---|---|
| Aniline Substrate | 3-Fluoro-2-aminophenol |
| SO₂ Surrogate | DABSO |
| Acid | Hydrochloric Acid (HCl) |
| Nitrite Source | tert-Butyl nitrite or Sodium nitrite |
| Catalyst | Copper(II) chloride (CuCl₂) |
| Solvent | Acetonitrile or Acetic Acid |
| Temperature | 0 °C to room temperature |
Scope and Limitations in Functional Group Tolerance
The mild reaction conditions of the DABSO-mediated Sandmeyer-type chlorosulfonylation allow for a broad functional group tolerance. nih.gov This is particularly advantageous when dealing with multifunctional molecules like 3-fluoro-2-aminophenol, where the presence of the hydroxyl group could lead to side reactions under harsher conditions. The reaction has been shown to be compatible with a wide range of anilines, including those with electron-donating and electron-withdrawing groups. nih.gov However, the efficiency of the reaction can be influenced by the electronic nature of the substituents on the aniline ring.
Transformations from Primary Sulfonamides to Sulfonyl Chlorides for Late-Stage Functionalization
The conversion of primary sulfonamides into sulfonyl chlorides represents a significant strategy for late-stage functionalization, allowing for the introduction of the highly reactive sulfonyl chloride moiety into complex molecules at a later point in a synthetic sequence. This approach is particularly valuable in medicinal chemistry and drug discovery, where derivatization of a core structure is often required.
A notable method for this transformation involves the activation of the primary sulfonamide's N-H bond, which is typically challenging due to its low nucleophilicity. nih.govnih.gov Research has demonstrated the utility of a pyrylium (B1242799) salt, Pyry-BF4, in combination with magnesium chloride (MgCl2), to activate the sulfonamide group. nih.govnih.govd-nb.info This system facilitates the conversion of the robust sulfonamide into the highly electrophilic sulfonyl chloride. nih.govnih.gov The reaction proceeds under mild conditions, which is a significant advantage as it allows for the tolerance of a wide range of sensitive functional groups within the substrate. nih.govnih.gov
The general applicability of this method suggests its potential for the synthesis of this compound from the corresponding 3-fluoro-2-hydroxybenzenesulfonamide. The mild conditions would likely be compatible with the fluoro and hydroxyl substituents on the aromatic ring. This late-stage approach allows for the diversification of molecules, as the resulting sulfonyl chloride can be reacted with a variety of nucleophiles to generate a library of derivatives, including more complex sulfonamides and sulfonates. nih.govnih.gov
Table 1: Reagents for Late-Stage Sulfonamide to Sulfonyl Chloride Conversion
| Reagent | Role | Reference |
| Pyrylium salt (Pyry-BF4) | Activating agent for the sulfonamide | nih.gov, nih.gov |
| Magnesium chloride (MgCl2) | Co-reagent | nih.gov, nih.gov, d-nb.info |
| tert-Butanol | Solvent | nih.gov |
This methodology underscores a shift towards more versatile and efficient synthetic strategies, enabling the modification of complex structures without the need for extensive de novo synthesis. bohrium.comchemrxiv.org
Continuous Flow Synthesis Approaches for Enhanced Efficiency and Scalability
Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. mdpi.comrsc.org The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, such as chlorosulfonic acid or sulfuryl chloride. mdpi.comnih.gov Flow chemistry mitigates these risks by utilizing small reactor volumes, which allows for superior control over reaction parameters such as temperature and mixing, thereby preventing thermal runaway. rsc.orgnih.gov
In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. This approach allows for the safe handling of reactive intermediates and hazardous reagents. mdpi.comnih.gov For the synthesis of aryl sulfonyl chlorides, a continuous system may employ multiple continuous stirred-tank reactors (CSTRs) and may incorporate automated process controls for enhanced reliability and consistency. mdpi.com
The benefits of continuous flow synthesis include:
Enhanced Safety: Minimizes the volume of hazardous materials at any given time. mdpi.comrsc.org
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient dissipation of heat from exothermic reactions. nih.gov
Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be accurately controlled, leading to improved selectivity and yield. rsc.orgnih.gov
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. mdpi.com
High Space-Time Yield: Continuous processes can achieve significantly higher productivity compared to batch methods. rsc.org
For the potential synthesis of this compound, a continuous flow process could involve the reaction of 2-fluorophenol (B130384) with a chlorosulfonating agent in a suitable solvent. The precise control offered by a flow system would be crucial to manage the exothermic nature of the reaction and to potentially influence the regioselectivity of the sulfonation.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with small reactor volumes | mdpi.com, rsc.org |
| Heat Transfer | Often inefficient, risk of thermal runaway | Highly efficient, better temperature control | nih.gov |
| Scalability | Can be challenging and hazardous | Readily scalable by extending run time | mdpi.com |
| Process Control | Less precise | Precise control over reaction parameters | rsc.org, nih.gov |
| Space-Time Yield | Generally lower | Significantly higher | rsc.org |
Strategic Considerations for Regioselectivity and Yield Optimization in Synthetic Processes
The synthesis of this compound requires careful control of regioselectivity to ensure the sulfonyl chloride group is introduced at the desired position on the benzene ring, ortho to the hydroxyl group and meta to the fluorine atom. The directing effects of the existing substituents play a crucial role in determining the outcome of the electrophilic aromatic substitution reaction.
To achieve the desired 3-fluoro-2-hydroxy substitution pattern, the sulfonation would need to occur at the position adjacent to the hydroxyl group. The steric hindrance from the adjacent fluorine atom and the electronic effects of both substituents will influence the regiochemical outcome.
Strategies to optimize regioselectivity and yield include:
Choice of Sulfonating Agent: Different sulfonating agents (e.g., chlorosulfonic acid, sulfuryl chloride) can exhibit different steric and electronic requirements, influencing the regioselectivity.
Reaction Conditions: Temperature, solvent, and the presence of catalysts can be varied to favor the formation of the desired isomer. Lower temperatures often increase selectivity.
Protecting Groups: In some cases, a protecting group strategy may be employed to block more reactive sites on the aromatic ring, thereby directing the sulfonation to the desired position.
Design of Experiments (DoE): A systematic approach such as DoE can be used to efficiently screen and optimize reaction parameters to maximize the yield of the target compound while minimizing the formation of unwanted byproducts. mdpi.com
For instance, in the synthesis of other substituted benzenesulfonamides, the Sandmeyer reaction has been utilized to introduce the sulfonyl chloride group from a corresponding aniline precursor, offering a regiochemically controlled route. nih.gov This approach could potentially be adapted for the synthesis of this compound, starting from a suitably substituted aniline.
Table 3: Factors Influencing Regioselectivity and Yield
| Factor | Influence |
| Directing effects of substituents | Determines the position of electrophilic attack |
| Steric hindrance | Can prevent substitution at sterically crowded positions |
| Reaction temperature | Lower temperatures often lead to higher selectivity |
| Choice of solvent | Can influence the reactivity of the electrophile and the stability of intermediates |
| Nature of the sulfonating agent | Affects reactivity and steric demands |
By carefully considering these factors, synthetic routes can be designed to favor the formation of this compound with high regioselectivity and optimized yield.
Chemical Transformations and Reaction Pathways of 3 Fluoro 2 Hydroxybenzene 1 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Moiety as a Potent Electrophile
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This renders the sulfur atom highly susceptible to nucleophilic attack, forming the basis for a variety of significant chemical transformations.
Nucleophilic Substitution Reactions for Sulfonamide Formation
The reaction of 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride with primary or secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This reaction proceeds via a nucleophilic acyl substitution-type mechanism where the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton from the amine results in the stable sulfonamide linkage.
The general reaction is as follows:
R¹R²NH + this compound → 3-Fluoro-2-hydroxy-N-(R¹)(R²)-benzenesulfonamide + HCl
The reactivity of the amine and the reaction conditions, such as the choice of solvent and the presence of a base to neutralize the liberated hydrochloric acid, can influence the yield and purity of the resulting sulfonamide. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized, allowing for the synthesis of a diverse library of sulfonamides with potential applications in medicinal chemistry and materials science. researchgate.netyoutube.comorganic-chemistry.orgsigmaaldrich.comekb.eg
Table 1: Examples of Sulfonamide Formation from Aryl Sulfonyl Chlorides
| Aryl Sulfonyl Chloride | Amine | Product | Reference |
| Benzenesulfonyl chloride | Aniline (B41778) | N-Phenylbenzenesulfonamide | researchgate.net |
| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | nih.gov |
| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | N-(α-Methyltryptamine)-2,4,5-trichlorobenzenesulfonamide | sigmaaldrich.com |
This table provides general examples of sulfonamide synthesis from various aryl sulfonyl chlorides, illustrating the broad scope of this reaction.
Esterification Reactions for Sulfonate Ester Synthesis
In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl chloride's sulfur atom. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the HCl byproduct.
The general reaction is:
R-OH + this compound → 3-Fluoro-2-hydroxybenzene-1-sulfonic acid R-ester + HCl
The formation of sulfonate esters is a valuable transformation as these esters are themselves useful intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions. youtube.comeurjchem.com The reaction proceeds with retention of configuration at the alcohol's stereocenter, a key feature for stereospecific synthesis. youtube.com
Reactions with Diverse Nucleophiles (e.g., Alcohols, Carboxylic Acids)
Beyond amines and alcohols, the sulfonyl chloride moiety of this compound can react with a variety of other nucleophiles. For instance, reaction with carboxylic acids can lead to the formation of mixed anhydrides, although this is a less common transformation. The reactivity towards different nucleophiles is a subject of ongoing research and allows for the creation of novel sulfur-containing compounds.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) on the benzene (B151609) ring of this compound is a versatile functional handle that can undergo a range of reactions, primarily acting as a nucleophile. These reactions allow for the modification of the phenolic portion of the molecule, leading to further structural diversification.
O-Alkylation and O-Acylation Strategies for Diversification
The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities into the molecule.
O-Alkylation: The Williamson ether synthesis is a classic and widely used method for the O-alkylation of phenols. youtube.commasterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide. youtube.commasterorganicchemistry.comwikipedia.orgyoutube.com
3-Fluoro-2-(chlorosulfonyl)phenoxide + R-X → 3-Fluoro-2-(chlorosulfonyl)alkoxybenzene + X⁻
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the phenol (B47542). youtube.com
O-Acylation: The phenolic hydroxyl group can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. This reaction is typically carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acid byproduct.
This compound + RCOCl → 3-Fluoro-2-(acyloxy)benzene-1-sulfonyl chloride + HCl
Formation of Ethers and Esters for Novel Chemical Structures
The formation of ethers and esters from the phenolic hydroxyl group of this compound is a key strategy for creating novel chemical structures. These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule.
Ether Formation: The synthesis of aryl ethers through reactions like the Williamson ether synthesis allows for the introduction of a wide range of alkyl and aryl groups. khanacademy.org This diversification is crucial in the development of new compounds with tailored properties.
Ester Formation: The esterification of the phenolic hydroxyl group can be achieved through various methods, including reaction with carboxylic acids under acidic conditions (Fischer esterification) or with more reactive acylating agents. masterorganicchemistry.comyoutube.com The resulting esters can serve as prodrugs in pharmaceutical applications or as key intermediates in the synthesis of more complex molecules.
Table 2: General Methods for Ether and Ester Formation from Phenols
| Reaction | Reagents | Product Type | Reference |
| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) | Aryl Ether | youtube.commasterorganicchemistry.comwikipedia.orgyoutube.com |
| O-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Phenyl Ester | researchgate.net |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Phenyl Ester | masterorganicchemistry.comyoutube.com |
This table summarizes common methods for the formation of ethers and esters from phenolic compounds.
Reactivity and Functionalization of the Fluoro Substituent
The fluorine atom on the aromatic ring of this compound is a key site for potential chemical modifications. Its reactivity is primarily governed by the electronic effects of the other substituents on the ring.
Aromatic Nucleophilic Substitution (SNAr) Potential
The benzene ring in this compound is rendered electron-deficient by the strongly electron-withdrawing sulfonyl chloride group (-SO2Cl) and the moderately electron-withdrawing fluoro group (-F). This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a reaction known as nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a potent nucleophile attacks the carbon atom bearing a leaving group, in this case, the fluorine atom. The presence of the electron-withdrawing sulfonyl chloride group, particularly in the ortho and para positions relative to the fluorine, is crucial for activating the ring towards this type of substitution. The hydroxyl group (-OH), being an electron-donating group, generally deactivates the ring for SNAr. However, the combined electron-withdrawing power of the sulfonyl chloride and fluoro groups can overcome this deactivating effect.
The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
Table 1: Predicted SNAr Reactions of this compound
| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |
| Amine | Ammonia, Primary/Secondary Amines | 3-Amino-2-hydroxybenzene-1-sulfonyl chloride derivatives | Typically requires heat and a base |
| Alkoxide | Sodium methoxide, Sodium ethoxide | 3-Alkoxy-2-hydroxybenzene-1-sulfonyl chloride derivatives | Anhydrous alcohol, often with heating |
| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-2-hydroxybenzene-1-sulfonyl chloride | Polar aprotic solvent |
Note: The reactivity and specific conditions for these predicted reactions would require experimental verification.
C-F Bond Activation in Specialized Reaction Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, various transition-metal-catalyzed reactions have been developed to achieve this transformation. These methods typically involve the oxidative addition of the C-F bond to a low-valent metal center.
For this compound, transition metal complexes of nickel, palladium, or copper could potentially be employed to catalyze cross-coupling reactions at the C-F position. The success of such reactions often depends on the choice of the metal, ligand, and reaction conditions. The presence of the ortho-hydroxyl group could potentially influence the reaction through chelation with the metal catalyst, thereby directing the reaction or affecting its rate.
Table 2: Potential Transition-Metal-Catalyzed C-F Bond Functionalization Reactions
| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |
| C-N Coupling (Buchwald-Hartwig Amination) | Pd(dba)2 / Ligand | Amine | 3-Amino-2-hydroxybenzene-1-sulfonyl chloride derivative |
| C-C Coupling (Suzuki Coupling) | Pd(PPh3)4 / Base | Boronic acid | 3-Aryl-2-hydroxybenzene-1-sulfonyl chloride derivative |
| C-O Coupling | CuI / Ligand | Alcohol/Phenol | 3-Oxy-2-hydroxybenzene-1-sulfonyl chloride derivative |
Note: These are potential applications of known C-F activation methodologies to the target molecule and would need experimental validation.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring Scaffold
The substituents on the benzene ring of this compound direct the position of incoming electrophiles or nucleophiles in aromatic substitution reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. However, the strongly deactivating sulfonyl chloride group may inhibit these reactions.
Nucleophilic aromatic substitution on the benzene ring (other than at the C-F bond) is less common unless there are additional strongly electron-withdrawing groups present.
Chemo- and Regioselectivity Control in Multi-functional Transformations
The presence of multiple reactive sites in this compound (the hydroxyl group, the sulfonyl chloride group, the C-F bond, and the aromatic ring itself) presents a significant challenge in achieving chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the sulfonyl chloride is a highly reactive electrophile and will readily react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively. This reaction is often faster than SNAr at the C-F bond under mild conditions. The hydroxyl group is acidic and can be deprotonated by a base, which can influence subsequent reactions.
Regioselectivity , as discussed in the context of electrophilic aromatic substitution, is the control of the position of substitution on the aromatic ring. The directing effects of the existing substituents are the primary determinants of regioselectivity.
To achieve selective transformations, careful control of reaction conditions is paramount. This includes:
Choice of Reagents: Using reagents that are specific for one functional group.
Reaction Temperature: Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products.
Use of Protecting Groups: Temporarily blocking a reactive functional group to allow another to react selectively. For example, the hydroxyl group could be protected as an ether or an ester to prevent its reaction while performing transformations on other parts of the molecule.
By strategically manipulating these factors, it is possible to control the outcome of reactions and synthesize a variety of derivatives of this compound with desired functionalities at specific positions.
Applications of 3 Fluoro 2 Hydroxybenzene 1 Sulfonyl Chloride in Advanced Organic and Medicinal Chemistry Research
Role as a Versatile Building Block for Complex Molecule Synthesis
3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a trifunctional aromatic compound that serves as a highly versatile building block in the synthesis of complex organic molecules. Its utility stems from the distinct reactivity of its three functional groups: a sulfonyl chloride, a hydroxyl group, and a fluorine atom. The sulfonyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively evitachem.com. This reactivity is fundamental to its role in constructing larger molecular frameworks.
The presence of a fluorine atom on the benzene (B151609) ring significantly influences the molecule's electronic properties and can impart desirable characteristics to the final product, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. Fluorinated organic compounds are of great interest in medicinal chemistry for these reasons. Furthermore, the hydroxyl group provides an additional site for chemical modification, allowing for the introduction of diverse functionalities through etherification, esterification, or other coupling reactions. This multi-functionality allows chemists to employ orthogonal protection and deprotection strategies, enabling the sequential and controlled elaboration of different parts of the molecule to access complex and highly substituted aromatic structures.
Interactive Table: Potential Synthetic Transformations of this compound
| Reactant/Condition | Functional Group Targeted | Product Type | Potential Application |
| Primary/Secondary Amine (R₂NH) | Sulfonyl chloride | Sulfonamide | Medicinal Chemistry, Ligand Synthesis |
| Alcohol (R'OH) / Base | Sulfonyl chloride | Sulfonate Ester | Prodrugs, Protecting Groups |
| Alkyl Halide (R''X) / Base | Hydroxyl Group | Ether | Fine Chemical Synthesis |
| Acyl Chloride (R'''COCl) / Base | Hydroxyl Group | Ester | Intermediate Synthesis |
Development of Functionalized Sulfonamide Scaffolds in Chemical Biology
The sulfonamide linkage is a key structural motif in a vast number of biologically active compounds and approved drugs. The ability of this compound to readily form this linkage places it at the forefront of developing novel functionalized scaffolds for chemical biology and drug discovery.
Synthesis of Molecular Scaffolds for Bioactive Compound Libraries
In modern drug discovery, the generation of compound libraries for high-throughput screening (HTS) is a critical step in identifying new lead compounds medchemexpress.comnih.govtargetmol.commedchemexpress.com. This compound is an ideal starting material for creating focused libraries of substituted sulfonamides. By reacting this sulfonyl chloride with a diverse collection of primary and secondary amines, researchers can rapidly generate a large number of unique compounds.
Each compound in the library retains the core 3-fluoro-2-hydroxyphenylsulfonyl structure while varying the substituent derived from the amine. This approach allows for the systematic exploration of the chemical space around a privileged scaffold to identify structure-activity relationships (SAR). The resulting libraries of bioactive compounds can be screened against a wide range of biological targets, including enzymes and receptors, to uncover new therapeutic agents for various diseases medchemexpress.comtargetmol.commdpi.com. The fluorine and hydroxyl groups on the core scaffold provide additional points for diversification, further expanding the potential of the library.
Interactive Table: Exemplar Synthesis for a Bioactive Compound Library
| Amine Input (R-NH₂) | Resulting Sulfonamide Structure | Potential Biological Target Class |
| Aniline (B41778) | N-phenyl-3-fluoro-2-hydroxybenzenesulfonamide | Kinase Inhibitors |
| Piperidine | 1-[(3-fluoro-2-hydroxyphenyl)sulfonyl]piperidine | GPCR Ligands |
| Benzylamine | N-benzyl-3-fluoro-2-hydroxybenzenesulfonamide | Protease Inhibitors |
| Morpholine | 4-[(3-fluoro-2-hydroxyphenyl)sulfonyl]morpholine | Various Enzymes |
Preparation of Ligands for Catalysis Research
While specific examples directly utilizing this compound for catalysis ligands are not extensively documented, the sulfonamide scaffolds derived from it possess features suitable for such applications. The nitrogen atom of the sulfonamide and the adjacent phenolic oxygen can act as a bidentate chelation site for various transition metals.
By synthesizing chiral amines and reacting them with this compound, chemists can prepare a range of chiral sulfonamide ligands. These ligands can then be complexed with metals like rhodium, ruthenium, or palladium to create catalysts for asymmetric synthesis. The electronic properties of the ligand, modulated by the fluorine atom, can influence the catalytic activity and enantioselectivity of the metal center. This approach opens avenues for developing novel catalysts for important chemical transformations.
Contributions to Polymer Chemistry and Materials Science as a Monomer or Modifying Agent
The bifunctional nature of this compound, possessing both a hydroxyl group and a highly reactive sulfonyl chloride, makes it a candidate for applications in polymer chemistry. It can potentially be used as a monomer in step-growth polymerization reactions. For instance, the hydroxyl group can react with carboxylic acids or acyl chlorides to form polyesters, while the sulfonyl chloride group could be used to link polymer chains or introduce specific functionalities.
Furthermore, this compound could serve as a modifying agent for existing polymers. By grafting it onto a polymer backbone, the properties of the material can be altered. The introduction of the fluorinated aromatic sulfonyl group could enhance thermal stability, chemical resistance, or modify surface properties such as hydrophobicity. While fluoroelastomers and other fluoropolymers are typically synthesized from fluoroalkenes, functional monomers are sometimes incorporated to introduce specific properties or cross-linking sites 20.210.105. A compound like this compound could be explored for creating specialty polymers with unique characteristics .
Integration into Heterocyclic Chemistry for Novel Ring Systems
Heterocyclic compounds form the largest class of organic molecules and are central to medicinal chemistry wisdomlib.org. This compound is a valuable precursor for the synthesis of novel heterocyclic systems, particularly those containing a sulfur-nitrogen bond.
The sulfonyl chloride can undergo intramolecular or intermolecular cyclization reactions with appropriate nucleophiles to form a variety of ring structures. For example, reaction with a molecule containing both an amine and a hydroxyl group can lead to the formation of fused ring systems. The electrophilic nature of the sulfonyl chloride facilitates annulation reactions, where a new ring is fused onto an existing molecular framework nih.gov. This strategy allows for the construction of complex, polycyclic heterocyclic compounds that are often difficult to synthesize by other means. The resulting fluorinated heterocyclic scaffolds are of significant interest for biological evaluation.
Interactive Table: Potential Heterocyclic Systems from this compound
| Co-reactant | Resulting Heterocycle Class | Ring Size |
| 2-Aminoethanol | 1,2,3-Oxathiazolidine derivative | 5-membered |
| 1,2-Phenylenediamine | Benzothiadiazole derivative | Fused 5-membered |
| 3-Aminopropan-1-ol | 1,2,3-Oxathiazine derivative | 6-membered |
Stereoselective and Enantioselective Synthesis Exploiting Chiral Derivatives
The synthesis of single-enantiomer chiral drugs is a major focus of modern pharmaceutical development. While this compound is itself achiral, it can be readily converted into chiral derivatives that can be exploited in stereoselective synthesis.
One common strategy involves reacting the hydroxyl group with a chiral auxiliary. This creates a diastereomeric mixture that can be separated, or the chiral auxiliary can direct a subsequent reaction to occur stereoselectively. Alternatively, the sulfonyl chloride can be reacted with a chiral amine or alcohol to produce a chiral sulfonamide or sulfonate ester. These enantioenriched compounds can then serve as chiral building blocks in more complex syntheses. For example, chiral sulfones derived from such precursors can be used in Julia-Kocienski olefinations to control the geometry of the resulting double bond nih.govresearchgate.net. The development of methods for the enantioselective synthesis of chiral sulfones is an active area of research, and versatile starting materials are highly sought after nih.gov.
Strategies for Late-Stage Functionalization and Diversification in Chemical Libraries
Late-stage functionalization (LSF) has emerged as a pivotal strategy in medicinal chemistry, enabling the direct modification of complex molecules at a late point in their synthesis. acs.orgwikipedia.orgmpg.de This approach allows for the rapid generation of structural analogs from a common precursor, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound is a valuable reagent in this context, primarily due to the reactive nature of the sulfonyl chloride group, which facilitates the introduction of diverse functionalities into molecules of interest.
The primary application of this compound in the diversification of chemical libraries lies in its reaction with a wide array of nucleophiles to form a library of sulfonamides. Sulfonamides are a well-established pharmacophore present in numerous approved drugs, exhibiting a broad range of biological activities. The reaction of this compound with a library of primary and secondary amines is a robust and high-yielding transformation, making it highly suitable for parallel synthesis and the creation of large compound libraries.
The general scheme for the diversification of a chemical library using this compound is depicted below:
Figure 1: General reaction scheme for the synthesis of a sulfonamide library from this compound and a diverse set of amines.
The strategic incorporation of the 3-fluoro-2-hydroxy-benzenesulfonyl moiety can be particularly advantageous in drug discovery programs. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the parent molecule. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, which can influence the conformation of the molecule and its interaction with biological targets.
Detailed Research Findings:
While specific research focused solely on this compound in late-stage functionalization is not extensively documented, the principles are well-established through studies with analogous arylsulfonyl chlorides. The diversification of a lead compound containing a nucleophilic handle, such as a primary or secondary amine, can be readily achieved by reacting it with this compound. This strategy allows for the exploration of the chemical space around a core scaffold, enabling the fine-tuning of its pharmacological properties.
For instance, in a hypothetical scenario where a lead compound with an available amine group is identified, a library of derivatives can be synthesized by reacting it with a collection of substituted arylsulfonyl chlorides, including this compound. The resulting sulfonamides can then be screened for improved potency, selectivity, or pharmacokinetic profiles.
The table below illustrates a hypothetical example of how a chemical library can be diversified using this compound and a selection of structurally diverse amines.
| Entry | Amine Reactant | Product Structure | Potential Biological Relevance |
| 1 | Aniline | 3-Fluoro-2-hydroxy-N-phenylbenzenesulfonamide | Core structure for kinase inhibitors |
| 2 | Benzylamine | 3-Fluoro-N-benzyl-2-hydroxybenzenesulfonamide | Exploration of hydrophobic binding pockets |
| 3 | Morpholine | 1-((3-Fluoro-2-hydroxyphenyl)sulfonyl)morpholine | Introduction of a polar, hydrogen bond acceptor group |
| 4 | Piperidine | 1-((3-Fluoro-2-hydroxyphenyl)sulfonyl)piperidine | Modulation of lipophilicity and basicity |
Furthermore, the concept of "click chemistry," particularly the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, has highlighted the utility of sulfonyl fluorides as exceptionally reliable connectors for molecular construction. acs.orgccspublishing.org.cnresearchgate.net While this compound is a sulfonyl chloride, it can be readily converted to the corresponding sulfonyl fluoride, thereby expanding its applicability in LSF strategies that leverage the robustness of SuFEx chemistry. This two-step approach—conversion to the sulfonyl fluoride followed by reaction with a diverse set of nucleophiles—provides an alternative and often more efficient route to library diversification, especially when dealing with sensitive substrates.
Computational and Theoretical Investigations of 3 Fluoro 2 Hydroxybenzene 1 Sulfonyl Chloride and Its Reactivity
Quantum Chemical Calculations of Molecular Structure and Electronic Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, these calculations can predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic structure of the molecule.
The electronic distribution is a key determinant of a molecule's reactivity. Calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map for this compound would visualize regions of positive and negative electrostatic potential. The area around the highly electronegative oxygen and fluorine atoms would exhibit negative potential (red/yellow), indicating regions susceptible to electrophilic attack. Conversely, the sulfur atom of the sulfonyl chloride group and the hydrogen of the hydroxyl group would show positive potential (blue), marking them as sites for nucleophilic attack.
Atomic charges, often calculated using schemes like Mulliken population analysis, provide a quantitative measure of the electron distribution. These calculated values are crucial for understanding the polarity of bonds and predicting sites of reaction.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations Note: These are representative values based on calculations for similar substituted benzenesulfonyl chlorides and may vary with the specific computational method and basis set used.
| Property | Predicted Value | Significance |
| Geometric Parameters | Defines the 3D structure of the molecule. | |
| S-Cl Bond Length | ~2.05 Å | The length and strength of this bond are critical for its role as a leaving group in substitution reactions. |
| S=O Bond Length | ~1.43 Å | Indicates a strong double bond character, contributing to the electrophilicity of the sulfur atom. |
| C-F Bond Length | ~1.35 Å | A strong bond due to the high electronegativity of fluorine. |
| O-H Bond Length | ~0.96 Å | Typical length for a hydroxyl group, indicating its potential as a hydrogen bond donor. |
| Electronic Properties | Determines the molecule's reactivity and interaction with other species. | |
| Dipole Moment | ~3-5 Debye | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular forces. |
| Mulliken Charge on S | Positive (e.g., +1.0 to +1.5) | Confirms the high electrophilicity of the sulfur atom, making it the primary target for nucleophiles. |
| Mulliken Charge on O (SO2) | Negative (e.g., -0.7 to -0.9) | High negative charge indicates these atoms are electron-rich. |
| Mulliken Charge on F | Negative (e.g., -0.4 to -0.6) | The inductive effect of fluorine influences the electron distribution of the entire aromatic ring. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the pathways of chemical reactions. It allows chemists to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For this compound, DFT can be used to study various reactions, most notably nucleophilic substitution at the sulfur atom. Two primary mechanisms are considered for such reactions at a tetracoordinate sulfur center:
Synchronous Sₙ2-type Mechanism : A one-step process where the nucleophile attacks the sulfur atom and the chloride leaving group departs simultaneously through a single transition state.
Stepwise Addition-Elimination (A–E) Mechanism : A two-step process involving the formation of a hypervalent, pentacoordinate intermediate (a sulfurane), which then eliminates the leaving group.
DFT calculations can model the geometries and energies of the transition states for both pathways. By comparing the activation energies, it is possible to predict which mechanism is more favorable under specific conditions. For many arenesulfonyl chlorides, studies have shown that the reaction can proceed via a single transition state consistent with an Sₙ2 mechanism. The presence of the fluoro and hydroxyl substituents on the benzene (B151609) ring will electronically influence the stability of the transition state and thus the reaction rate.
Prediction of Reactivity, Regioselectivity, and Chemo-selectivity Profiles
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.
Regioselectivity : In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the existing substituents (fluoro, hydroxyl, and sulfonyl chloride groups) direct incoming electrophiles to specific positions. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The sulfonyl chloride group is a strong deactivating meta-director. DFT can be used to calculate the relative energies of the intermediates formed by attack at different positions on the ring, thus predicting the most likely site of substitution.
Chemoselectivity : The molecule possesses multiple reactive sites: the sulfonyl chloride group, the hydroxyl group, and the aromatic ring. Predicting which site will react with a given reagent (chemoselectivity) is a complex task. Computational models can help by simulating the reaction of a specific reagent with each functional group and comparing the activation energies. For example, in a reaction with a nucleophile, the significantly electrophilic sulfur atom of the sulfonyl chloride is the most probable site of attack over substitution at the aromatic ring.
Molecular Dynamics Simulations for Intermolecular Interactions in Chemical Processes
While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a set of rules known as a force field, which describes the potential energy of the system.
For this compound, MD simulations can provide insights into its behavior in solution. By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one can study:
Solvation : How solvent molecules arrange themselves around the solute molecule. The polar sulfonyl and hydroxyl groups would be expected to form strong interactions, such as hydrogen bonds, with polar solvents.
Intermolecular Interactions : The simulation can reveal the nature and strength of non-covalent interactions between molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The hydroxyl group can act as a hydrogen bond donor, while the oxygens of the sulfonyl group and the fluorine atom can act as hydrogen bond acceptors.
Diffusion and Transport : MD can calculate properties like the diffusion coefficient, which describes how the molecule moves through a solvent. This is crucial for understanding reaction kinetics in solution, where reactants must first encounter each other.
These simulations are particularly useful for understanding processes where the collective behavior of many molecules is important, such as in crystallization or when studying the compound's interaction with a biological macromolecule.
In Silico Design and Prediction of Novel Derivatives and Synthetic Pathways
In silico (computer-based) methods are increasingly used to design new molecules with desired properties and to predict how to synthesize them.
Design of Novel Derivatives : Starting with the scaffold of this compound, computational tools can be used to design novel derivatives. For instance, if the goal is to create a more potent enzyme inhibitor, the sulfonyl chloride could be reacted in silico with a library of amine or alcohol fragments to generate a virtual library of sulfonamides or sulfonate esters. The binding affinity of each derivative to a target protein can then be estimated using molecular docking simulations. This approach allows for the rapid screening of thousands of potential compounds, prioritizing the most promising candidates for actual synthesis.
Prediction of Synthetic Pathways : Computational chemistry can also aid in planning the synthesis of these novel derivatives. DFT calculations can be used to evaluate the feasibility of proposed reaction steps by calculating their activation energies. For example, if multiple synthetic routes are possible, the route with the lowest computed energy barriers is likely to be the most efficient. This can save significant time and resources in the laboratory by avoiding less viable synthetic strategies. Furthermore, computational models can predict potential side reactions by evaluating the energetics of competing reaction pathways, helping chemists to optimize reaction conditions to maximize the yield of the desired product.
Future Research Directions and Unexplored Avenues for 3 Fluoro 2 Hydroxybenzene 1 Sulfonyl Chloride
Exploration of Novel and Sustainable Synthetic Methodologies, including Green Chemistry Approaches
The traditional synthesis of sulfonyl chlorides often involves reagents and solvents that are environmentally challenging. Future research should prioritize the development of green and sustainable methods for the synthesis of 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride.
Key research objectives include:
Aqueous-Phase Synthesis: Investigating methods such as the oxyhalogenation of corresponding thiols or disulfides using reagents like oxone-KX (where X=Cl) in water could provide a more environmentally benign pathway. rsc.org This approach eliminates the need for volatile organic solvents.
Electrochemical Methods: Electrochemical synthesis offers a mild and environmentally friendly alternative, potentially starting from widely available thiols or disulfides and an inexpensive chloride source. acs.org Such methods avoid the use of harsh chemical oxidants.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.
Alternative Chlorinating Agents: Research into replacing traditional, often harsh, chlorinating agents with safer and more sustainable alternatives is a crucial avenue.
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Starting Material | Key Advantages | Research Focus |
| Aqueous Oxyhalogenation | 3-Fluoro-2-hydroxythiophenol | Uses water as a solvent, avoids hazardous organic solvents. rsc.org | Optimization of reaction conditions (pH, temperature) for maximizing yield and purity. |
| Electrochemical Synthesis | 3-Fluoro-2-hydroxythiophenol | Avoids chemical oxidants, mild conditions, high functional group tolerance. acs.org | Electrode material selection, electrolyte optimization, and cell design for efficient conversion. |
| Continuous Flow Synthesis | Various | Enhanced safety, precise process control, easy scalability, potential for process intensification. | Reactor design, optimization of residence time and temperature, integration of purification steps. |
| Alternative Halogenation | 3-Fluoro-2-sulfonic acid | In-situ generation of the sulfonyl chloride from more stable precursors like sulfonic acids using milder reagents. nih.gov | Screening for effective and recyclable chlorinating agents with minimal waste generation. |
Development of Catalytic and Stereoselective Applications
The development of catalytic and stereoselective transformations is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Unexplored avenues for this compound include:
Asymmetric Catalysis: Designing chiral catalysts that can differentiate between enantiotopic faces or groups in reactions involving this compound or its derivatives. For example, in the synthesis of chiral sulfonamides, a chiral catalyst could control the stereochemical outcome.
Chiral Ligand Synthesis: Utilizing the compound as a scaffold to build novel chiral ligands for transition metal catalysis. The defined stereochemical relationship between the three functional groups could be exploited to create a rigid and effective chiral environment around a metal center.
Organocatalysis: Investigating the potential of derivatives of this compound to act as organocatalysts, for example, in promoting stereoselective reactions. nih.gov
| Research Area | Potential Application | Scientific Goal |
| Asymmetric Synthesis | Synthesis of enantiomerically pure sulfonamides. | Develop chiral catalysts (e.g., Lewis acids, phase-transfer catalysts) to control stereoselectivity in the reaction of the sulfonyl chloride group with prochiral nucleophiles. |
| Chiral Ligand Development | Metal-catalyzed asymmetric transformations (e.g., hydrogenation, C-C bond formation). | Synthesize and evaluate novel bidentate or tridentate ligands derived from the compound, leveraging the fixed geometry of the substituents. |
| Fluorine-Specific Interactions | Controlling reaction conformation and transition states. | Investigate how the fluorine atom can be used to induce stereoselectivity through non-covalent interactions (e.g., hydrogen bonding, dipole interactions) in catalyzed reactions. nih.gov |
Integration into Advanced Functional Materials Research
The incorporation of fluorine into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific hydrophobic/lipophobic characteristics. this compound is a promising building block for novel functional materials.
Future research could target:
Polymer Synthesis: Using the compound as a monomer or cross-linking agent for the synthesis of advanced polymers. The sulfonyl chloride and hydroxyl groups provide two reactive sites for polymerization reactions (e.g., polycondensation), leading to fluorinated polysulfonates or polyethers. man.ac.uk
Surface Modification: Grafting the molecule onto surfaces to tailor their properties. For example, modifying silica (B1680970) or metal oxide surfaces could create hydrophobic, chemically resistant coatings.
Fluorinated Graphene Derivatives: Exploring the use of this compound to functionalize graphene or graphene oxide. man.ac.uk This could alter the electronic and physical properties of the graphene, creating new materials for electronics or sensing applications.
Organic Electronics: Synthesizing derivatives that could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the fluorine atom can influence energy levels and device stability.
Addressing Research Gaps and Emerging Trends in Fluorine Chemistry
The study of this compound is situated at the intersection of several key trends in modern chemistry.
Key research gaps and future trends to address include:
Direct Comparative Studies: There is a significant need for direct, quantitative comparisons of the reactivity and stability of this compound with its non-fluorinated, non-hydroxylated, and sulfonyl fluoride (B91410) analogues. This would provide fundamental data on the electronic and steric effects of the substituents. researchgate.netnih.govnih.gov
Late-Stage Functionalization: The development of methods to introduce the 3-fluoro-2-hydroxyphenylsulfonyl moiety into complex molecules at a late stage of a synthesis is a significant challenge. Success in this area would make this a valuable tool for drug discovery and chemical biology.
Computational Modeling: Theoretical studies are needed to predict the reactivity, conformational preferences, and spectroscopic properties of this compound. Computational screening could guide experimental work by identifying promising reaction pathways and potential applications.
Biodegradability and Environmental Impact: As with any new chemical entity, particularly those containing fluorine, future research must include an assessment of the environmental fate and potential biodegradability of its derivatives to ensure sustainable development.
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel molecules and materials with unique properties.
Q & A
Q. How can flow chemistry enhance the scalability of sulfonamide synthesis using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
